5-Ethylidene-4-hydroxy-1H-pyrrol-2(5H)-one

Description

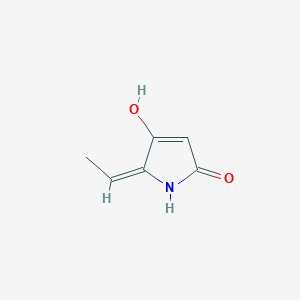

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7NO2 |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

(5E)-5-ethylidene-4-hydroxypyrrol-2-one |

InChI |

InChI=1S/C6H7NO2/c1-2-4-5(8)3-6(9)7-4/h2-3,8H,1H3,(H,7,9)/b4-2+ |

InChI Key |

KAXQZEREDGFLKK-DUXPYHPUSA-N |

Isomeric SMILES |

C/C=C/1\C(=CC(=O)N1)O |

Canonical SMILES |

CC=C1C(=CC(=O)N1)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethylidene 4 Hydroxy 1h Pyrrol 2 5h One and Its Analogues

Dehydration Routes for 5-Alkyl-5-hydroxy-1H-pyrrol-2(5H)-one Precursors

The formation of the exocyclic double bond in 5-ethylidene-4-hydroxy-1H-pyrrol-2(5H)-one can be conceptually achieved through the dehydration of a 5-ethyl-5-hydroxy-1H-pyrrol-2(5H)-one precursor. This transformation involves the removal of a water molecule from the tertiary alcohol at the C5 position to introduce the ethylidene moiety.

Specific Protocols for this compound Formation

While specific, detailed protocols for the direct dehydration of 5-ethyl-5-hydroxy-1H-pyrrol-2(5H)-one to its corresponding ethylidene derivative are not extensively documented in publicly available literature, the reaction is anticipated to proceed under standard acid- or base-catalyzed dehydration conditions. The principles of such transformations are well-established in organic synthesis.

For instance, acid catalysis would involve the protonation of the hydroxyl group, forming a good leaving group (water), followed by elimination to form the alkene. A variety of acids, such as mineral acids (e.g., sulfuric acid, phosphoric acid) or solid acid catalysts, could potentially effect this transformation. The use of solid acids, for example, is a documented method in the dehydration of similar heterocyclic structures like 5-hydroxy-2(5H)-furanone. rsc.org

Base-catalyzed dehydration, on the other hand, would proceed through the formation of an intermediate that facilitates the elimination of the hydroxide (B78521) ion. The choice of catalyst and reaction conditions would be critical to avoid undesired side reactions and ensure the formation of the thermodynamically stable exocyclic double bond.

Tandem Cyclization-Rearrangement Strategies

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient route to complex molecules like this compound and its analogues. These strategies often involve a cyclization step to form the pyrrolone ring, followed by a rearrangement to install the desired functionality.

Base-Induced Intramolecular Cyclization of Sulfur Ylides with Ketones

A notable tandem strategy involves the base-induced intramolecular cyclization of sulfur ylides with ketones, followed by a 1,3-hydroxy rearrangement to yield 5-hydroxy-1H-pyrrol-2(5H)-ones. nih.govrsc.org This method offers a straightforward, one-pot approach that avoids the use of transition metals. nih.govrsc.org The reaction is initiated by the generation of a sulfur ylide, which then undergoes an intramolecular cyclization with a ketone functional group within the same molecule. nih.govrsc.org This is followed by a rearrangement of the hydroxyl group to afford the final product. nih.govrsc.org

The general procedure involves treating a vinyl sulfonium (B1226848) salt with a base such as DBU in an anhydrous solvent like acetonitrile (B52724) at low temperatures. nih.gov The reaction progress is monitored by thin-layer chromatography, and upon completion, the product is isolated and purified using column chromatography. nih.gov

Table 1: Reaction Conditions for Base-Induced Intramolecular Cyclization of Sulfur Ylides

| Parameter | Condition |

| Starting Material | Vinyl Sulfonium Salt |

| Base | DBU (Distilled) |

| Solvent | Anhydrous Acetonitrile |

| Temperature | 0 °C |

| Atmosphere | Nitrogen |

| Work-up | Quenching with saturated ammonium (B1175870) chloride solution, extraction with DCM |

| Purification | Column chromatography on neutral alumina |

Data derived from a general procedure for the synthesis of 5-hydroxy-1H-pyrrol-2-(5H)-ones. nih.gov

FeCl3-Catalyzed Enaminic Addition and Hydroxy Rearrangement

Another powerful tandem strategy is the iron(III) chloride (FeCl3)-catalyzed intramolecular enaminic addition of tertiary enamides to ketones, also followed by a 1,3-hydroxy rearrangement. researchgate.net This method provides an efficient and expedient route to 5-hydroxy-1H-pyrrol-2(5H)-ones in excellent yields under very mild conditions. researchgate.net The Lewis acidity of FeCl3 facilitates the cyclization of the enamide onto the ketone, and the subsequent rearrangement furnishes the desired pyrrolone core. researchgate.net

C-C Bond Cleavage Initiated Cascade Reactions

Cascade reactions initiated by the cleavage of a carbon-carbon bond represent an innovative approach to the synthesis of 5-hydroxy-1H-pyrrol-2(5H)-ones. These reactions involve a series of transformations that proceed sequentially in a single pot, often leading to a significant increase in molecular complexity.

β-Enaminone Transformations

An unprecedented C(CO)-C(Ar) bond cleavage of β-enaminones has been developed as a key step in a cascade reaction to form 5-hydroxy-1H-pyrrol-2(5H)-ones. chemspider.com This transformation proceeds under mild, transition-metal-free conditions and involves a 1,3-O/C migration and an aerobic hydroxylation. chemspider.com The methodology demonstrates a broad tolerance for various functional groups. chemspider.com The optimization of this reaction has shown that using potassium tert-butoxide (KOtBu) as the base in dimethyl sulfoxide (B87167) (DMSO) as the solvent provides the best results. chemspider.com This strategy can also be performed as a one-pot synthesis starting from benzylamines and ynones, achieving comparable yields. chemspider.com Mechanistic studies suggest that the final products are formed through the aerobic oxidation of 1,5-dihydro-2H-pyrrol-2-one intermediates. chemspider.com

Table 2: Optimized Conditions for β-Enaminone Transformation

| Parameter | Condition |

| Starting Material | β-Enaminone |

| Base | KOtBu |

| Solvent | DMSO |

| Key Steps | C(CO)-C(Ar) bond cleavage, 1,3-O/C migration, aerobic hydroxylation |

| Catalyst | Transition-metal-free |

Data derived from research on C-C bond cleavage initiated cascade reactions of β-enaminones. chemspider.com

1,3-O/C Migration and Aerobic Hydroxylation in Pyrrolone Synthesis

The synthesis of 4-hydroxy-1H-pyrrol-2(5H)-ones can be achieved through a variety of strategies, including a notable method that involves a base-induced tandem intramolecular cyclization of sulfur ylides with ketones, followed by a 1,3-hydroxy rearrangement. nih.govacs.org This approach provides a straightforward route to 5-hydroxy-1H-pyrrol-2(5H)-ones, which are tautomers of the 4-hydroxy isomers and can be considered valuable analogues. nih.govacs.org While not a direct 1,3-O/C migration, the 1,3-hydroxy shift represents a key rearrangement in the formation of these hydroxylated pyrrolone structures. nih.govacs.org

The process is initiated by the generation of a sulfur ylide, which then undergoes an intramolecular cyclization with a ketone functionality within the same molecule. nih.govacs.org This is followed by a rearrangement to yield the final 5-hydroxy-1H-pyrrol-2(5H)-one product. nih.govacs.org This reaction is often carried out as a one-pot operation and has the advantage of not requiring transition metal catalysts. nih.govacs.org

Aerobic hydroxylation, particularly of arylboronic acids, has been extensively studied as a green and efficient method for the synthesis of phenols. organic-chemistry.orgorganic-chemistry.org These reactions often utilize visible light and a photosensitizer or are promoted by agents like benzoquinone in water, with air serving as the oxidant. organic-chemistry.orgorganic-chemistry.orgresearchgate.net While not directly applied to the synthesis of this compound in the literature found, the principles of aerobic hydroxylation offer a potential avenue for the introduction of the hydroxyl group onto the pyrrolone ring system in a sustainable manner.

One-Pot Synthetic Refinements and Reaction Efficiency

One-pot multicomponent reactions represent a highly efficient strategy for the synthesis of complex molecules like pyrrole (B145914) derivatives from simple starting materials in a single operation. researchgate.netnih.gov These reactions are characterized by high atom economy and often proceed under mild conditions, making them environmentally friendly. researchgate.netnih.gov The efficiency of these one-pot syntheses is a key focus, with researchers continuously seeking to improve yields and shorten reaction times. researchgate.netresearchgate.net

For instance, a green and simple one-pot method for the synthesis of 5-[1-substituted-4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines has been developed. researchgate.netresearchgate.net This reaction utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst and proceeds in good to excellent yields (60–93%). researchgate.netresearchgate.net The key advantages of this procedure include a short reaction time and an environmentally friendly protocol. researchgate.netresearchgate.net

Another example is the one-step, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines to afford N-substituted 2,3,5-functionalized 3-cyanopyrroles. nih.gov This reaction demonstrates complete selectivity and achieves isolated yields of up to 90%. nih.gov The practicality of this method has been demonstrated on a gram scale, highlighting its potential for larger-scale synthesis. nih.gov The reaction's high atom efficiency, with water as the only byproduct, further underscores its refinement and efficiency. nih.gov

The table below summarizes the efficiency of a one-pot synthesis of various N-substituted 2,3,5-functionalized 3-cyanopyrroles. nih.gov

| Entry | R¹ | R² | R³ | Product | Yield (%) |

| 1 | Ph | PhCH₂ | (1R,2S,3R)-1,2,3,4-tetrahydroxybutyl | 1a | 77 |

| 2 | Ph | n-hexyl | (1R,2S,3R)-1,2,3,4-tetrahydroxybutyl | 1b | 86 |

| 3 | Ph | propargyl | (1R,2S,3R)-1,2,3,4-tetrahydroxybutyl | 1e | 75 |

| 4 | 4-MeOPh | PhCH₂ | (1R,2S,3R)-1,2,3,4-tetrahydroxybutyl | 1h | 60 |

Annulation and Cycloaddition Approaches to the Pyrrolone Ring System

Annulation and cycloaddition reactions are powerful tools for the construction of cyclic systems, including the pyrrolone ring. These methods involve the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single or sequential process, leading to the rapid assembly of the desired heterocyclic core.

A notable annulation approach involves the sequential halolactamization-hydroxylation of 2,3-allenamides. This method provides an efficient route to 4-halo-5-hydroxypyrrol-2(5H)-ones. The reaction of 4-monosubstituted 2,3-allenamides with copper(II) halides (CuX₂, where X = Br, Cl) results in high yields of the corresponding 4-halo-5-hydroxypyrrol-2(5H)-ones. In the case of fully substituted 2,3-dienamides, the reaction affords 4-halo-pyrrol-2(5H)-ones.

Cyclopropenones are highly strained, three-membered cyclic ketones that serve as versatile building blocks in organic synthesis. nih.govnih.gov Their high ring strain allows them to participate in a variety of ring-opening and cycloaddition reactions to form more stable five- and six-membered rings. scispace.com While direct synthesis of 4-hydroxypyrrolones from cyclopropenones is not extensively detailed, their reactivity suggests potential pathways. For instance, the reaction of diphenylcyclopropenone (B372975) with isoxazoles can lead to the formation of 4-pyridones through a proposed mechanism involving nucleophilic attack of the nitrogen atom on the cyclopropenone ring, followed by rearrangement and ring cleavage. scispace.com This type of reactivity highlights the potential for cyclopropenones to react with suitable nitrogen-containing nucleophiles to form five-membered heterocyclic systems like pyrrolones.

The condensation of 3,3-diaminoacrylonitriles with activated acetylenic compounds provides a direct route to functionalized pyrrole derivatives. The reaction of 3,3-diaminoacrylonitriles with dimethyl acetylenedicarboxylate (B1228247) (DMAD) or 1,2-dibenzoylacetylene can lead to the formation of either NH- or 1-substituted pyrroles, depending on the substitution pattern of the amidine fragment in the starting material. This method allows for the synthesis of pyrroles with exocyclic double bonds in high yields.

Imines are versatile intermediates in the synthesis of nitrogen-containing heterocycles, including pyrroles. nih.gov Multicomponent reactions involving imines are particularly powerful for the rapid construction of complex molecular scaffolds. nih.gov For example, a four-component reaction of imines, acid chlorides, and carbon monoxide can provide access to 3-amido-substituted β-lactams, which could potentially be converted to pyrrolone derivatives. nih.gov Another approach involves the in situ generation of an imine from an aldehyde and an amine, which can then participate in a domino reaction sequence, such as a Michael addition followed by cyclization, to form polyheterocyclic structures. nih.gov The reactivity of imines as 1-azadienes in [4+2] cycloaddition reactions also offers a pathway to nitrogen-containing six-membered rings, and analogous strategies could be envisioned for the synthesis of five-membered pyrrolone rings. nih.gov

Chemical Reactivity and Mechanistic Pathways of 5 Ethylidene 4 Hydroxy 1h Pyrrol 2 5h One and Derivatives

Isomerization Phenomena in Ethylidene-Substituted Pyrrolones

Isomerization is a significant aspect of the chemistry of ethylidene-substituted pyrrolones, primarily manifesting as geometric isomerization and tautomerism.

Geometric Isomerization: The exocyclic ethylidene group (C=CH-CH₃) in 5-Ethylidene-4-hydroxy-1H-pyrrol-2(5H)-one can exist as two geometric isomers, (E)- and (Z)-. The interconversion between these isomers, known as (E/Z) or cis-trans isomerization, can be induced by photochemical or thermal means. Studies on structurally related methylidene-pyrrolinones have demonstrated that photoisomerization can be readily observed and analyzed using techniques like ¹H NMR spectroscopy combined with DFT calculations. This process involves the rotation around the exocyclic C=C double bond in an excited state. While specific studies on this compound are not prevalent, the principles observed in analogous systems suggest a similar potential for photoinduced isomerization.

Tautomerism: The 4-hydroxy-1H-pyrrol-2(5H)-one scaffold is capable of existing in different tautomeric forms. The primary form is the keto-enol tautomerism involving the 4-hydroxy group and the adjacent carbonyl group at C-2. The 4-hydroxy-3-pyrrolin-2-one form is an enol tautomer. This can equilibrate with its keto tautomer, pyrrolidine-2,4-dione. The position of this equilibrium is influenced by factors such as the solvent, pH, and the nature of substituents on the pyrrolone ring. In many cases, the enol form is stabilized by intramolecular hydrogen bonding. Research on related 4-hydroxy-3-pyrrolin-2-one systems has shown that the equilibrium between two enol tautomeric structures can be rapid on the NMR timescale.

| Isomerization Type | Description | Influencing Factors |

| (E/Z) Isomerization | Geometric isomerization around the exocyclic C=C double bond, leading to (E)- and (Z)-isomers. | Light (photoisomerization), Heat (thermal isomerization) |

| Keto-Enol Tautomerism | Equilibrium between the 4-hydroxy (enol) form and the 2,4-dione (keto) form. | Solvent polarity, pH, Temperature, Substituents |

Substitution and Rearrangement Reactions within the Pyrrolone Scaffold

The pyrrolone scaffold is amenable to a variety of substitution and rearrangement reactions, allowing for the synthesis of a diverse range of derivatives. researchgate.net

Substitution Reactions: Electrophilic substitution can occur at various positions on the pyrrolone ring. For instance, reactions like halogenation (bromination, iodination), acylation, and alkylation have been demonstrated on similar 4-hydroxy-2-pyrone systems, suggesting that the C-3 position of the 4-hydroxy-pyrrolone ring, being activated by the hydroxyl group, is a likely site for such substitutions. mdpi.com The nitrogen atom of the lactam can also undergo substitution (e.g., alkylation, acylation) under appropriate basic conditions. Furthermore, the hydroxyl group at C-4 can be O-acylated. mdpi.com

Rearrangement Reactions: The pyrrolone core and its derivatives can undergo several types of rearrangement reactions, often leading to more complex molecular architectures.

1,3-Hydroxy Rearrangement: A notable reaction in the synthesis of 5-hydroxy-1H-pyrrol-2(5H)-ones involves a 1,3-hydroxy shift. nih.govacs.org This rearrangement is a key step in certain synthetic pathways where an initially formed intermediate rearranges to yield the thermodynamically more stable 5-hydroxy-pyrrolone structure. nih.govacs.org

Claisen Rearrangement: In derivatives where an allyl or similar group is attached to the oxygen at C-4, a Claisen rearrangement can be induced, typically by heating. This reaction involves the mdpi.commdpi.com-sigmatropic rearrangement of an O-allyl ether to a C-allyl derivative at the C-3 position, as has been observed in analogous 4-hydroxy-2-pyrones. mdpi.com

Lossen Rearrangement: While not a direct rearrangement of the primary scaffold, the Lossen rearrangement has been utilized in synthetic sequences to construct the pyrrolone ring itself, particularly in domino reactions involving carbene insertion followed by the rearrangement. nih.gov

ANRORC Mechanism: Reactions involving Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) can occur under basic conditions, leading to the transformation of the pyrrolone ring into other heterocyclic systems. mdpi.com

| Reaction Type | Description | Example |

| Electrophilic Substitution | Introduction of an electrophile onto the pyrrolone ring, typically at the C-3 position. | Bromination, Acylation |

| N-Alkylation | Substitution at the nitrogen atom of the lactam ring. | Reaction with alkyl halides in the presence of a base. |

| 1,3-Hydroxy Rearrangement | Intramolecular shift of a hydroxyl group. | Key step in the base-induced synthesis from sulfur ylides. nih.govacs.org |

| Claisen Rearrangement | mdpi.commdpi.com-Sigmatropic rearrangement of an O-allyl ether to a C-allyl derivative. | Heating of a 4-(allyloxy)-pyrrolone derivative. mdpi.com |

Degradation Pathways and Chemical Stability Studies

The stability of this compound is influenced by environmental factors such as pH, temperature, and exposure to oxidative conditions. The degradation of the molecule can proceed through several pathways involving its core functional groups.

Hydrolytic Degradation: The lactam (cyclic amide) bond in the pyrrolone ring is susceptible to hydrolysis, particularly under strong acidic or basic conditions. This would lead to the opening of the ring to form an amino acid derivative. The rate of hydrolysis is dependent on the pH and temperature of the medium.

Oxidative Degradation: The presence of the enol hydroxyl group and the ethylidene double bond makes the molecule susceptible to oxidative cleavage. Advanced oxidation processes (AOPs) can lead to the formation of various degradation products. mdpi.com Studies on the degradation of other heterocyclic compounds suggest that pathways can involve hydroxylation of the ring, cleavage of the piperazine-like ring, and defluorination in fluorinated analogues. mdpi.com While the specific degradation products of the title compound are not extensively documented, analogies can be drawn from the degradation of structurally related molecules like 4-hydroxyproline (B1632879). The degradation of 4-hydroxyproline involves oxidation and ring cleavage to yield smaller, linear metabolites. nih.gov

Photodegradation: The conjugated system in this compound can absorb UV radiation, potentially leading to photodegradation. This can involve the aforementioned (E/Z) isomerization as an initial step, followed by other photochemical reactions such as cycloadditions or fragmentation.

The stability of such compounds is a critical factor, especially in the context of naturally occurring bioactive molecules or anthropogenic chemicals, where degradation pathways determine their environmental fate and potential toxicity of by-products. mdpi.comnih.gov

Reactivity Profiles with Diverse Reagents (e.g., Nucleophiles, Electrophiles, Dipoles)

The reactivity of this compound towards various reagents is dictated by the electrophilic and nucleophilic centers within the molecule.

Reactions with Electrophiles: The enolate form of the 4-hydroxy-pyrrolone is electron-rich and can react with electrophiles. As mentioned in section 3.2, alkylation and acylation can occur at the C-3 position. The nitrogen atom can also act as a nucleophile towards strong electrophiles after deprotonation.

Reactions with Nucleophiles: The molecule possesses several electrophilic sites. The carbonyl carbon (C-2) is susceptible to nucleophilic attack, which could lead to ring-opening. The C-5 position can also be attacked by nucleophiles, especially if the hydroxyl group is converted into a good leaving group. Furthermore, the ethylidene group is part of a conjugated system, making the β-carbon of the ethylidene group susceptible to Michael (1,4-conjugate) addition by soft nucleophiles.

Cycloaddition Reactions: The presence of double bonds in the structure allows this compound and its derivatives to participate in cycloaddition reactions.

Diels-Alder Reaction: The conjugated system can potentially act as a diene or a dienophile in [4+2] cycloaddition reactions, a powerful method for forming six-membered rings. youtube.com The specific role would depend on the electronic nature of the reaction partner and the substituents on the pyrrolone ring.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are possible involving the exocyclic double bond or the double bond within the ring, leading to the formation of strained four-membered rings. libretexts.org

1,3-Dipolar Cycloaddition: The double bonds can act as dipolarophiles in reactions with 1,3-dipoles (e.g., azides, nitrile oxides), providing a route to five-membered heterocyclic rings fused to or substituted on the pyrrolone scaffold. organic-chemistry.org This type of reaction is a cornerstone in the synthesis of complex heterocyclic systems. mdpi.com

| Reagent Type | Reactive Site on Pyrrolone | Potential Product Type |

| Electrophile (e.g., R-X, RCOCl) | C-3 position, N-atom | C-3 substituted derivative, N-substituted derivative |

| Nucleophile (e.g., R₂NH, R-SH) | C-2 (carbonyl), β-carbon of ethylidene | Ring-opened product, Michael adduct |

| Diene/Dienophile | Conjugated π-system | Six-membered ring adduct (Diels-Alder) |

| 1,3-Dipole (e.g., Azide) | C=C double bonds | Five-membered heterocyclic adduct |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of chemical structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for identifying the types and number of unique protons and carbons in a molecule. For 5-Ethylidene-4-hydroxy-1H-pyrrol-2(5H)-one, one would expect to observe specific signals corresponding to the ethylidene group (=CH-CH₃), the protons and carbons of the pyrrolone ring, the hydroxyl proton (-OH), and the amide proton (-NH). The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would be critical for the initial structural assignment. However, specific, experimentally determined spectral data for this compound are not available in the reviewed literature.

Two-Dimensional NMR (COSY, HSQC, HMBC, DEPT) for Connectivity and Stereochemistry

To establish the precise connectivity of the atoms, a series of two-dimensional NMR experiments would be required.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the methyl and vinyl protons of the ethylidene group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the molecular skeleton, such as the connection between the ethylidene group and the C5 position of the pyrrolone ring.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments would differentiate between CH, CH₂, and CH₃ groups in the ¹³C spectrum.

While these techniques are routinely applied to the broader family of 5-hydroxy-1H-pyrrol-2(5H)-ones to confirm their structure, specific correlation data for the title compound remains uncharacterised in published works. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers in the solid state. This technique would unambiguously determine the three-dimensional arrangement of atoms in this compound and reveal details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. The successful application of this technique is contingent on the ability to grow a high-quality single crystal of the compound, and no such crystallographic data has been deposited in public databases for this specific molecule.

Vibrational Spectroscopy (IR, FTIR) for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, the C=O stretch of the lactam carbonyl, and C=C stretches for the ethylidene group and the ring. Although a fundamental characterization step, a documented IR spectrum for this compound could not be located.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental formula. This technique would be essential to confirm that a synthesized compound corresponds to the molecular formula of this compound (C₆H₇NO₂). Analysis of the fragmentation pattern in the mass spectrum would further support the proposed structure by showing the loss of predictable neutral fragments. Despite its importance, HRMS data for this specific molecule is not present in the surveyed scientific literature.

Computational Chemistry and Theoretical Investigations of Pyrrolone Systems

Quantum Chemical Calculations (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and energy. For pyrrolone derivatives, DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G(2d,2p), are used to determine stable molecular geometries and to understand the energetics of different tautomeric forms. beilstein-journals.org For instance, theoretical calculations on related substituted 3-hydroxy-3-pyrroline-2-ones have shown that the stability of different tautomers can be very close, with energy differences as small as 0.4 to 1.3 kcal/mol. beilstein-journals.org These calculations can elucidate the kinetic and thermodynamic favorability of different isomers, which is crucial for predicting the predominant species in a given environment. beilstein-journals.org

DFT is also instrumental in exploring the mechanistic pathways of reactions involving pyrrolone scaffolds. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, thereby explaining reaction outcomes and selectivity. beilstein-journals.org For example, in the reaction of a 3-pyrrolin-2-one derivative with an amine, DFT calculations have demonstrated that kinetic selectivity is more significant than thermodynamic selectivity in the formation of the main product. beilstein-journals.org

Molecular Orbital Analysis (FMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are key indicators of a molecule's ability to donate or accept electrons. For pyrrole (B145914) and its derivatives, the HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

In the case of substituted pyrrolidinone derivatives, HOMO-LUMO analysis has been performed to understand their electronic properties. researchgate.netresearchgate.net The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. For 5-Ethylidene-4-hydroxy-1H-pyrrol-2(5H)-one, the HOMO is expected to be localized on the electron-rich enol-like system and the ethylidene double bond, while the LUMO is likely centered on the electron-deficient carbonyl group and the conjugated system.

Table 1: Representative Frontier Molecular Orbital Energies for a Pyrrolone System

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.4 |

| HOMO-LUMO Gap | 4.1 |

Note: These are representative values based on typical calculations for related heterocyclic systems and are intended for illustrative purposes.

Electrostatic Potential Mapping and Charge Distribution Studies

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. researchgate.net For pyrrole and its analogues, the MEP map clearly indicates the sites for nucleophilic and electrophilic reactivity. researchgate.net

For this compound, the MEP would be expected to show a high electron density (red) around the oxygen atoms of the hydroxyl and carbonyl groups, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the protons on the nitrogen would exhibit a positive potential (blue), indicating their electrophilic character. researchgate.netresearchgate.net Such studies are crucial for understanding intermolecular interactions, such as hydrogen bonding.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of a molecule is intimately linked to its function. Conformational analysis of pyrrolone derivatives helps to identify the most stable spatial arrangements of the atoms. For molecules with substituents that can rotate, like the ethylidene group in this compound, different conformers can exist. Computational methods can predict the relative energies of these conformers.

In studies of related 5-(1H-pyrrol-2-ylmethylene)-substituted compounds, it has been shown that the conformation of the molecule is dependent on the configuration (Z or E) at the exocyclic double bond. researchgate.net For these systems, the most stable conformers are often stabilized by intramolecular hydrogen bonds, which can be identified through computational analysis. researchgate.net The assignment of stereochemistry is often confirmed by comparing calculated NMR data with experimental results. researchgate.net

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to simulate and predict how a molecule interacts with other molecules, particularly biological macromolecules like proteins.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is widely used in drug discovery to understand how a potential drug molecule (ligand) might bind to a protein target. For pyrrole derivatives, molecular docking has been employed to investigate their binding interactions with various enzymes. researchgate.netmdpi.com The process involves generating a multitude of possible binding poses of the ligand within the active site of the protein and then using a scoring function to rank them based on their predicted binding affinity. researchgate.net

The results of a molecular docking study provide a detailed picture of the binding mode, including the key intermolecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For example, in the docking of pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives with acetylcholinesterase, specific π-π stacking interactions with amino acid residues like Tyr133 and Trp86 were identified as crucial for binding. nih.gov Similarly, for this compound, docking studies could predict its binding orientation within a target active site and identify the key amino acid residues involved in its binding, thus providing a rationale for its potential biological activity. The predicted binding energy, often expressed as a docking score, gives an estimate of the binding affinity. researchgate.net

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| 1,4,5-trisubstituted pyrrolidine-2,3-diones |

| 3-hydroxy-3-pyrroline-2-ones |

| 5-(1H-pyrrol-2-ylmethylene)-substituted imidazolidine-2,4-diones |

Synthetic Applications and Development of Novel Derivatives

Role of 5-Ethylidene-4-hydroxy-1H-pyrrol-2(5H)-one as a Key Synthetic Intermediate

This compound, a γ-hydroxy-γ-lactam, is a crucial building block in the synthesis of a variety of nitrogen-containing heterocyclic compounds. researchgate.netnih.gov This scaffold is present in many natural products and synthetic molecules with pharmaceutical applications. nih.gov Its utility as a synthetic intermediate stems from the multiple reactive sites within its structure, which allow for a range of chemical transformations.

The development of efficient synthetic methods to access this key intermediate has been an area of active research. Traditional methods for preparing 5-hydroxy-1H-pyrrol-2(5H)-ones often involve multi-step procedures with disadvantages such as poor yields, low regioselectivity, and limited substrate scope. nih.gov However, newer, more streamlined approaches have been developed. One such method involves a base-induced tandem intramolecular cyclization of a sulfur ylide with a ketone, followed by a 1,3-hydroxy rearrangement. nih.gov This one-pot operation proceeds without the need for a transition metal catalyst and produces the desired pyrrolone in excellent yields. nih.govnih.gov

The general procedure for this synthesis is as follows:

Distilled DBU is added dropwise to a vinyl sulfonyl salt in anhydrous MeCN at 0 °C under a nitrogen atmosphere.

The reaction mixture is stirred for 10–15 minutes.

The reaction is quenched with a saturated ammonium (B1175870) chloride solution and extracted with DCM.

The organic layer is dried and concentrated, and the final product is purified by column chromatography. nih.gov

Strategies for Derivatization of the Pyrrolone Ring System

The inherent reactivity of the pyrrolone ring system allows for extensive derivatization, enabling the synthesis of a diverse library of compounds. nih.gov These modifications can be targeted at various positions of the molecule to fine-tune its chemical and biological properties.

Modifications at the Ethylidene Moiety

The ethylidene group at the 5-position of the pyrrolone ring is a key site for chemical modification. The double bond of the ethylidene moiety can undergo a variety of addition reactions, allowing for the introduction of new functional groups. For instance, hydrogenation can saturate the double bond, while halogenation can introduce halogen atoms that can serve as handles for further cross-coupling reactions.

Additionally, the geometry of the ethylidene group can be controlled, leading to the formation of either the (E) or (Z) isomer. The stability of these isomers can be influenced by the substituents on the pyrrolone ring and can be studied using computational methods such as Density Functional Theory (DFT). nih.gov Research has shown that for some derivatives, the (E) isomer is more stable than the (Z) isomer. nih.gov

Substituent Effects on Ring System Stability and Reactivity

The stability and reactivity of the pyrrolone ring are significantly influenced by the nature and position of its substituents. nih.gov Electron-donating and electron-withdrawing groups can alter the electron density within the ring, thereby affecting its susceptibility to nucleophilic or electrophilic attack. researchgate.net

For example, the introduction of strong electron-withdrawing groups at the para-position of an arylidene ring attached to the pyrrolone core has been shown to increase the binding affinity of these compounds to certain enzymes. nih.gov Conversely, the presence of a methoxy (B1213986) group can result in a moderate potentiation of activity against other targets. mdpi.com

Preparation of Halogenated and Substituted Analogues

The synthesis of halogenated and other substituted analogues of this compound is a key strategy for developing new compounds with tailored properties. Halogenation of the pyrrole (B145914) ring can occur, and polyhalogenated derivatives are often obtained, although monohalogenation is also possible. uctm.edu The introduction of halogen atoms, such as fluorine or chlorine, into the aromatic rings of substituents on the pyrrolone core is a common modification. mdpi.com These halogenated analogues often exhibit enhanced biological activity. mdpi.com

The synthesis of these analogues can be achieved through various methods. For instance, starting from a substituted pyrrolo[3,2,1-ij]quinoline-1,2-dione, reaction with thiosemicarbazide (B42300) followed by reaction with α-bromoacetophenones can yield a variety of substituted hybrid molecules. mdpi.com

Exploitation in Complex Molecule Total Synthesis

The 5-hydroxy-1H-pyrrol-2(5H)-one structural unit is a valuable precursor in the total synthesis of complex natural products. nih.gov For example, 5-allyl-5-hydroxy-3-iodo-1H-pyrrol-2(5H)-one has been utilized as a key intermediate in the total synthesis of lucilactaene. nih.gov The versatility of the pyrrolone scaffold allows for its incorporation into larger, more intricate molecular architectures.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-Ethylidene-4-hydroxy-1H-pyrrol-2(5H)-one?

Answer:

The synthesis typically involves cyclization reactions or functionalization of pyrrolone precursors. For example:

- Base-assisted cyclization : Reacting β-keto esters with substituted amines under basic conditions (e.g., KOH/EtOH) to form the pyrrolone core .

- Ethylidene introduction : Ethylidene groups can be introduced via Wittig or aldol-like reactions using ethyl-containing reagents. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-substituted derivatives .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is used to isolate the compound. Monitor purity via TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) .

Basic: Which analytical techniques are essential for structural confirmation of this compound?

Answer:

- 1H/13C NMR : Critical for confirming the ethylidene group (δ 1.2–1.4 ppm for CH3; δ 4.5–5.5 ppm for vinyl protons) and hydroxyl group (broad peak at δ 9–12 ppm). The lactam carbonyl appears at ~170–175 ppm in 13C NMR .

- HRMS : Validate molecular weight (expected [M+H]+ at m/z 169.06) and fragmentation patterns .

- FTIR : Confirm lactam C=O stretch (~1650–1700 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹) .

Advanced: How do substituents on the pyrrolone ring influence reactivity and biological activity?

Answer:

- Electron-withdrawing groups (EWGs) : Enhance lactam stability but may reduce nucleophilic reactivity. For example, 5-aryl substituents (e.g., 4-chlorophenyl) increase steric hindrance, altering reaction kinetics in subsequent functionalizations .

- Ethylidene vs. methylidene : Ethylidene’s larger size improves hydrophobic interactions in biological assays (e.g., enzyme inhibition), as seen in analogs with IC50 values <10 μM against kinases .

- Hydroxyl position : The 4-hydroxy group participates in hydrogen bonding, critical for binding to targets like metalloenzymes. Methylation of this group reduces activity by >50% in antimicrobial assays .

Advanced: How to resolve contradictions in spectral data for derivatives of this compound?

Answer:

- Tautomerism : The enol-keto equilibrium in pyrrolones can cause split NMR peaks. Use deuterated DMSO to stabilize the enol form and acquire spectra at controlled temperatures (e.g., 25°C) .

- Dynamic effects in HRMS : Adduct formation (e.g., Na+/K+) may distort mass readings. Include ion-pairing agents (0.1% formic acid) in ESI-MS to suppress adducts .

- X-ray crystallography : Resolve ambiguous stereochemistry. For example, the ethylidene group’s E/Z configuration can be confirmed via crystal structure analysis (bond angles: ~120° for E) .

Advanced: What strategies optimize reaction yields for multi-step syntheses involving this compound?

Answer:

- Protecting groups : Temporarily block the 4-hydroxy group with TBSCl (tert-butyldimethylsilyl chloride) before introducing ethylidene to prevent side reactions .

- Catalytic systems : Use Pd/C or Ni catalysts for hydrogenation steps, ensuring <5% residual solvent (e.g., THF) to avoid catalyst poisoning .

- Microwave-assisted synthesis : Reduce reaction time for cyclization steps (e.g., from 12h to 30min at 100°C) while maintaining yields >80% .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation (UV-Vis monitoring shows 10% degradation after 48h under light) .

- Moisture control : Use desiccants (silica gel) in storage containers. The lactam ring hydrolyzes in aqueous acidic/basic conditions (t1/2 <24h at pH <3 or >10) .

Advanced: How to design analogs of this compound for structure-activity relationship (SAR) studies?

Answer:

- Core modifications : Replace ethylidene with cyclopropylidene to test steric effects. Computational modeling (e.g., DFT at B3LYP/6-31G*) predicts enhanced binding entropy .

- Bioisosteres : Substitute the 4-hydroxy group with a sulfonamide (-SO2NH2) to improve metabolic stability while retaining hydrogen-bonding capacity .

- High-throughput screening : Use fragment-based libraries to test substituent effects on targets like COX-2 or MMP-8. Prioritize analogs with ClogP <3 for bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.